molecular formula C24H22N4O4 B12044601 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide

Cat. No.: B12044601
M. Wt: 430.5 g/mol
InChI Key: GLZWSRKHUQLIEI-UHFFFAOYSA-N
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Description

7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a quinazoline derivative, followed by its reaction with a pyridoquinoline precursor under specific conditions such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxylated compounds .

Mechanism of Action

The mechanism of action of 7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets might include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with quinazoline and pyridoquinoline structures. Examples include:

Uniqueness

What sets 7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C24H22N4O4/c1-2-7-18-25-17-12-4-3-10-15(17)23(31)28(18)26-22(30)19-21(29)16-11-5-8-14-9-6-13-27(20(14)16)24(19)32/h3-5,8,10-12,29H,2,6-7,9,13H2,1H3,(H,26,30)

InChI Key

GLZWSRKHUQLIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CCC5)O

Origin of Product

United States

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